molecular formula C16H15ClN2O4S B12765203 Sulofenur metabolite II CAS No. 132630-09-2

Sulofenur metabolite II

Cat. No.: B12765203
CAS No.: 132630-09-2
M. Wt: 366.8 g/mol
InChI Key: NQVZANDNBIOHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulofenur metabolite II is a derivative of sulofenur, an antitumor agent belonging to the class of diarylsulfonylureas. Sulofenur has shown broad-spectrum oncolytic activity, and its metabolites play a crucial role in its pharmacological effects. This compound is formed through the biotransformation of sulofenur and has been studied for its potential therapeutic applications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulofenur metabolite II involves several steps, starting from the parent compound, sulofenur. The primary synthetic route includes the following steps:

    Nitration: Sulofenur undergoes nitration to introduce nitro groups into the aromatic ring.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amines are sulfonated using sulfonyl chlorides to form sulfonamides.

    Cyclization: The sulfonamides undergo cyclization to form the final metabolite, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sulofenur metabolite II undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Sulofenur metabolite II has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a model compound for studying sulfonylurea derivatives and their reactivity.

    Biology: The compound is used to investigate the biological pathways involved in its metabolism and bioactivation.

    Medicine: this compound has shown potential as an anticancer agent, with studies focusing on its cytotoxic effects on cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Sulofenur metabolite II exerts its effects through bioactivation to form reactive intermediates, such as p-chlorophenyl isocyanate. These intermediates can carbamoylate biological macromolecules, leading to cytotoxic effects. The compound targets cellular proteins and enzymes, disrupting their function and inducing cell death. The pathways involved include glutathione conjugation and subsequent detoxification or bioactivation.

Comparison with Similar Compounds

Similar Compounds

    Sulofenur: The parent compound with similar antitumor activity.

    Diarylureas: A class of compounds with structural similarities and anticancer properties.

    Sulfonylureas: Compounds with a sulfonylurea moiety, used in various therapeutic applications.

Uniqueness

Sulofenur metabolite II is unique due to its specific bioactivation pathway and the formation of reactive intermediates that contribute to its cytotoxic effects. Its distinct mechanism of action and metabolic profile set it apart from other similar compounds.

Properties

CAS No.

132630-09-2

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea

InChI

InChI=1S/C16H15ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9,15,20H,1,8H2,(H2,18,19,21)

InChI Key

NQVZANDNBIOHEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.